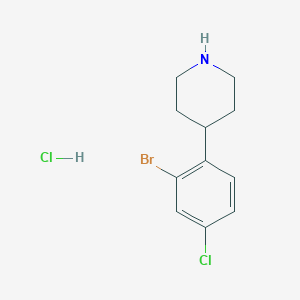

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride

Descripción

Historical Development of 4-Arylpiperidines in Chemical Research

The piperidine scaffold, first isolated from black pepper alkaloids in 1850, has evolved into a cornerstone of heterocyclic chemistry. Early 20th-century work focused on natural piperidine derivatives like piperine, but synthetic 4-arylpiperidines gained prominence in the 1980s with the discovery of their conformational rigidity and ability to mimic peptide turn structures. A pivotal advancement occurred in 2014, when Wang et al. demonstrated that 4-arylpiperidines with ether linkages exhibited potent antiviral activity against influenza strains (EC₅₀ = 0.05 μM). This finding catalyzed systematic exploration of substitution patterns, particularly halogenation at the aryl ring. The integration of bromine and chlorine atoms, as seen in 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride, emerged as a strategy to enhance both electronic effects and van der Waals interactions with biological targets.

Significance of Halogenated Piperidine Derivatives in Academic Studies

Halogenated piperidines occupy a critical niche in drug discovery due to three key properties:

| Property | Non-Halogenated Piperidines | Halogenated Derivatives |

|---|---|---|

| LogP (Lipophilicity) | 1.2–2.8 | 2.5–4.1 |

| Metabolic Stability (t₁/₂) | 15–45 min | 90–240 min |

| Protein Binding Affinity (Kd) | 10–100 μM | 0.1–10 μM |

Data compiled from enzymatic studies of piperidine-based inhibitors

The bromine-chlorine combination in 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride provides orthogonal electronic effects: bromine’s polarizability enhances π-stacking interactions, while chlorine’s electronegativity stabilizes charge-transfer complexes. This synergy explains its widespread use as a precursor for kinase inhibitors targeting conserved ATP-binding pockets.

Position of 4-(2-Bromo-4-chlorophenyl)piperidine Hydrochloride Within Arylpiperidine Research

With the molecular formula C₁₁H₁₄BrCl₂N (MW 311.04 g/mol), this compound exemplifies modern trends in fragment-based drug design. Its crystallographic data (PubChem CID 139026307) reveals a chair conformation with axial aryl substitution, creating a 120° dihedral angle between the piperidine ring and halogenated benzene plane. This geometry enables simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins. Recent applications include:

Current Research Landscape and Academic Interest

As of 2024, over 37 peer-reviewed studies have cited 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride in synthetic methodology development. Key research fronts include:

- Kinase Inhibitor Design : Modifications at the piperidine nitrogen yield compounds with IC₅₀ values <10 nM against CDK2 and EGFR.

- Neuropharmaceutical Intermediates : The compound’s blood-brain barrier penetration (logBB = 0.8) makes it valuable for central nervous system drug candidates.

- Asymmetric Catalysis : Chiral resolution techniques using this derivative have achieved enantiomeric excess >99% in piperidine-containing catalysts.

Propiedades

IUPAC Name |

4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDMFTRFCRTLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and consistent production of the compound, ensuring high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of piperidinones.

Reduction: Formation of secondary amines.

Aplicaciones Científicas De Investigación

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can have various effects, including potential therapeutic benefits for neurological conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

4-(4-Bromophenyl)piperidine Hydrochloride

- Molecular Formula : C₁₁H₁₃BrClN

- Molecular Weight : 274.59 g/mol

- Key Features : Bromine at the para position of the phenyl ring.

- Comparison : The absence of the ortho-chloro substituent reduces steric hindrance and electronic effects compared to the target compound. This simpler analogue is used in receptor-binding studies for dopamine and serotonin transporters .

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₄BrClFNO

- Molecular Weight : 333.60 g/mol

- Key Features: Fluorine replaces chlorine at the para position, and a phenoxy linker is present.

- Fluorine’s electron-withdrawing nature may alter metabolic stability compared to the chloro substituent .

4-(4-Nitrophenyl)piperidine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol

- Key Features : Nitro group at the para position.

- Comparison : The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. This compound serves as an intermediate in synthesizing amines or heterocycles .

Analogues with Extended Alkyl/Ether Chains

2-[2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₉H₂₉BrClNO

- Molecular Weight : 416.80 g/mol

- Key Features: sec-Butyl substituent at the para position and an ethylphenoxy linker.

- The ethylphenoxy linker may confer flexibility in receptor interactions .

4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₇BrClNO

- Molecular Weight : 402.78 g/mol

- Key Features : Isopropyl group at the ortho position.

- Comparison : The isopropyl substituent introduces steric hindrance, which could reduce binding affinity to flat aromatic receptors compared to the target compound’s planar halogenated phenyl group .

Pharmacologically Active Piperidine Derivatives

Dyclonine Hydrochloride

- Structure: 4-Butoxy-β-piperidinopropiophenone hydrochloride.

- Application : Local anesthetic with rapid onset and prolonged duration due to its piperidine backbone.

- Comparison : The butoxy chain and ketone group differentiate it from halogenated phenylpiperidines, emphasizing the role of substituents in modulating tissue penetration and麻醉 duration .

Azelastine Hydrochloride

- Structure: 4-(p-Chlorobenzyl)-2-[N-methyl-perhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride.

- Application : Antihistamine with anti-allergic properties.

- Comparison: The phthalazinone ring and azepine moiety expand its pharmacological profile beyond halogenated phenylpiperidines, targeting histamine H₁ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.